![molecular formula C10H9BrN2O2 B1503396 4-Bromo-6,7-dimethoxycinnoline CAS No. 879014-17-2](/img/structure/B1503396.png)
4-Bromo-6,7-dimethoxycinnoline
Overview
Description
4-Bromo-6,7-dimethoxycinnoline is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Scientific Research Applications
Chemical Reactions and Synthesis
- 4-Bromo-6,7-dimethoxycinnoline and related compounds are used in various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium gives N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, indicating the reactivity of brominated compounds in organic synthesis (Kowalewski et al., 1981).
- Another example includes the synthesis of highly substituted quinoline-5,8-diones, which are significant in antitumor antibiotics. This process involves the regioselective bromination of 5,8-dimethoxyquinoline, highlighting the role of brominated intermediates in the development of bioactive molecules (Jeong-Hwan Song et al., 2002).
Biological Activity
- Brominated compounds are studied for their potential anti-inflammatory properties. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene hydrochlorides and their 5-halogeno derivatives, including brominated versions, were synthesized and exhibited notable anti-inflammatory effects (Daukšas et al., 1994).
- Similarly, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline and its analogs have been identified as potent inhibitors of tyrosine kinase activity, specifically targeting the epidermal growth factor receptor, indicating the importance of brominated compounds in the development of cancer therapeutics (Bridges et al., 1996).
Electrochemical Studies
- The electrochemical oxidation of various brominated anilines, including 4-bromoaniline, has been investigated, indicating the relevance of brominated compounds in electrochemical studies and potential applications in analytical chemistry (Kádár et al., 2001).
Pharmaceutical Applications
- The synthesis of acyclonucleosides, including 6,7-disubstituted 1-(pent-4-enyl)quinoxalin-2-one derivatives, involves the use of brominated intermediates. These compounds have shown inhibition against HIV, demonstrating the role of brominated molecules in antiviral research (Ali et al., 2007).
Steric Effects in Chemistry
- Research on the steric effects of different groups in chemical reactions has utilized brominated quinolines, such as 4-bromo-2-(trifluoromethyl)quinoline, to study how these groups impact the reactivity and interactions of molecules (Schlosser et al., 2006).
properties
IUPAC Name |
4-bromo-6,7-dimethoxycinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEOAYBTVXVTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696919 | |
Record name | 4-Bromo-6,7-dimethoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dimethoxycinnoline | |
CAS RN |
879014-17-2 | |
Record name | 4-Bromo-6,7-dimethoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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